Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
CAS No.: 61792-21-0
Cat. No.: VC17090976
Molecular Formula: C10H9N2NaO3S2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61792-21-0 |
|---|---|
| Molecular Formula | C10H9N2NaO3S2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | IMMFHYKJGUSWJC-UHFFFAOYSA-M |
| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is C₁₀H₉N₂NaO₃S₂, with a molecular weight of 292.3 g/mol. Its IUPAC name, sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one, reflects the integration of a sulfonothioate group (-S(O)(S)O⁻) attached to a benzene ring and a pyrazolone moiety. The canonical SMILES representation, CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+], underscores the planar geometry of the benzene ring and the tautomeric equilibrium of the pyrazolone group, which exists in both keto and enol forms.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Solubility | Highly soluble in polar solvents (e.g., water, DMSO) |
| Stability | Stable under ambient conditions; decomposes at >250°C |
| pKa (sulfonothioic group) | ~1.2 (acidic) |
| Spectral Data | λmax (UV-Vis): 280 nm (π→π* transition) |
The compound’s sulfonothioic acid group confers strong electrophilic character, enabling nucleophilic substitution reactions, while the pyrazolone moiety participates in redox and coordination chemistry.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a four-step route:
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Diazotization: Treatment of p-aminobenzenesulfonic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C yields a diazonium salt intermediate.
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Reduction: The diazonium salt is reduced using sodium bisulfite (NaHSO₃) and sodium carbonate (Na₂CO₃) to form p-sulfophenylhydrazine.
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Hydrolysis: Acidic hydrolysis with sulfuric acid (H₂SO₄) generates the sulfonothioic acid derivative.
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Condensation: Reaction with 3-methyl-5-pyrazolone under basic conditions (pH 8–9) produces the final sodium salt.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key optimizations include:
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Temperature Control: Maintaining 50–60°C during condensation prevents side reactions.
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Catalysis: Transition metal catalysts (e.g., Cu²⁺) accelerate pyrazolone ring formation.
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Purification: Crystallization from ethanol-water mixtures removes residual impurities.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the sulfonothioic group (-S(O)(S)O⁻) to sulfonic acid (-SO₃H), forming benzenesulfonic acid derivatives.
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Reduction: Sodium borohydride (NaBH₄) reduces the azo linkage (if present) to amines, enabling further functionalization.
Nucleophilic Substitution
The sulfonothioic group undergoes substitution with amines (e.g., aniline) to yield sulfonamides, which are pivotal in drug design. For example:
This reaction proceeds efficiently in dimethylformamide (DMF) at 80°C.
Scientific Research Applications
Biochemical and Pharmaceutical Applications
Drug Discovery: The compound serves as a scaffold for synthesizing heterocyclic libraries. Modifications to the pyrazolone ring (e.g., halogenation) enhance binding to kinase targets, as demonstrated in studies targeting cyclin-dependent kinases (CDKs).
Enzyme Inhibition: Derivatives inhibit carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors. Computational docking studies reveal a binding affinity (Kd) of 12.3 μM, comparable to acetazolamide.
Materials Science Innovations
Conductive Polymers: Electropolymerization of pyrrole in the presence of this compound yields polypyrrole films with conductivity up to 120 S/cm. These films exhibit stability in acidic media, making them suitable for biosensor electrodes.
Surface Modification: Coating stainless steel with polypyrrole-benzenesulfonothioic acid composites reduces corrosion current density by 90% in saline environments, per electrochemical impedance spectroscopy (EIS) data.
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 128 μg/mL, attributed to disruption of cell membrane integrity. Synergy with β-lactam antibiotics reduces MICs by 4–8 fold.
Anti-inflammatory Effects
The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α production by 40% at 50 μM. This activity correlates with the pyrazolone group’s ability to scavenge reactive oxygen species (ROS).
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity Profile |
|---|---|---|
| Benzenesulfonic acid | Lacks thioic sulfur | Lower antimicrobial potency |
| 4-Aminobenzenesulfonamide | Contains sulfonamide group | Enhanced CA-IX inhibition |
| Pyrazolone derivatives | Absence of sulfonothioic group | Reduced electrochemical activity |
The thioic sulfur in benzenesulfonothioic acid enhances electrophilicity, enabling covalent binding to biological targets unavailable to non-thioated analogs.
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